Potassium 4-(trifluoromethyl)phenyltrifluoroborate
Overview
Description
Potassium 4-(trifluoromethyl)phenyltrifluoroborate is an organoboron compound with the molecular formula F3CC6H5BF3K. It is a crystalline solid that is stable under normal conditions and has a high melting point. This compound is part of the broader class of organotrifluoroborates, which are known for their stability and versatility in various chemical reactions .
Mechanism of Action
Target of Action
Potassium 4-(trifluoromethyl)phenyltrifluoroborate, also known as Potassium trifluoro(4-(trifluoromethyl)phenyl)borate, is primarily used as a reactant in the Suzuki-Miyaura Cross-Coupling . The primary targets of this compound are organic chlorides in aqueous media .
Mode of Action
The compound interacts with its targets (organic chlorides) in a cross-coupling reaction . This reaction is catalyzed by an oxime-derived palladacycle . The trifluoroborate group of the compound provides a stable, yet reactive, boron species that can undergo transmetallation with a palladium catalyst to form a new carbon-carbon bond .
Biochemical Pathways
The main biochemical pathway involved is the Suzuki-Miyaura Cross-Coupling, a type of palladium-catalyzed cross-coupling reaction . This reaction is used to synthesize biaryl compounds, which are common motifs in organic chemistry and especially in pharmaceuticals .
Pharmacokinetics
It’s worth noting that the compound has high air and moisture stability , which can impact its handling and storage.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura Cross-Coupling reaction . This allows for the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. It has high air and moisture stability , making it suitable for use in various laboratory environments. It should be stored in cool, dry conditions in well-sealed containers to prevent degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 4-(trifluoromethyl)phenyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)phenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates often involves scalable procedures that ensure high yields and purity. These methods may include continuous-flow processes that allow for the efficient and safe production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-(trifluoromethyl)phenyltrifluoroborate undergoes various chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Cross-Coupling Reactions: Typically involve palladium catalysts and bases such as potassium carbonate in aqueous or organic solvents.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Major Products Formed
The major
Properties
IUPAC Name |
potassium;trifluoro-[4-(trifluoromethyl)phenyl]boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF6.K/c9-7(10,11)5-1-3-6(4-2-5)8(12,13)14;/h1-4H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDSXGFQLXKOID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(F)(F)F)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF6K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635556 | |
Record name | Potassium trifluoro[4-(trifluoromethyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166328-08-1 | |
Record name | Potassium trifluoro[4-(trifluoromethyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 4-(trifluoromethyl)phenyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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